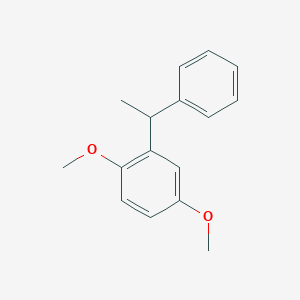

1,4-Dimethoxy-2-(1-phenylethyl)benzene

Description

Contextualization within Aromatic and Chiral Organic Chemistry

From the perspective of aromatic chemistry, 1,4-Dimethoxy-2-(1-phenylethyl)benzene is an example of a polysubstituted benzene (B151609) derivative. The methoxy (B1213986) groups are activating, electron-donating groups that influence the reactivity of the aromatic ring in electrophilic substitution reactions. The position of the bulky 1-phenylethyl group ortho to a methoxy group introduces steric considerations that can direct further functionalization of the ring.

Crucially, the 1-phenylethyl substituent contains a stereocenter, rendering the molecule chiral. Chirality is a fundamental concept in organic chemistry, as enantiomers (non-superimposable mirror images) of a molecule can exhibit vastly different biological activities. The study of such chiral molecules is paramount in fields like pharmacology and materials science.

Rationale for Academic and Synthetic Interest in this compound

The academic and synthetic interest in this compound stems primarily from its structural similarity to known psychoactive phenethylamines. Substituted phenethylamines are a broad class of compounds known to interact with various neurotransmitter systems in the brain. Research interest in this particular compound is likely driven by the desire to understand how the dimethoxy substitution pattern and the specific nature of the phenylethyl group influence its pharmacological profile, particularly its interaction with serotonin (B10506) and dopamine (B1211576) receptors. The synthesis of this and related molecules allows for the systematic exploration of structure-activity relationships within this chemical class.

Historical Overview of Research on Substituted Dimethoxybenzene Derivatives

Research into substituted dimethoxybenzene derivatives has a long history, rooted in the broader field of aromatic chemistry. Initially, studies focused on the synthesis and reactivity of these compounds, particularly their behavior in electrophilic aromatic substitution reactions like Friedel-Crafts alkylation and acylation. The parent compound, 1,4-dimethoxybenzene (B90301), has been known for its utility as a building block in organic synthesis, including in the preparation of certain pharmaceuticals and fragrances. lookchem.com

In the mid-20th century, interest expanded to include the biological activities of more complex dimethoxybenzene derivatives. This was spurred by the discovery of naturally occurring compounds with this motif that exhibited significant physiological effects. The development of new synthetic methodologies has since enabled the creation of a vast library of substituted dimethoxybenzenes, allowing for more detailed investigations into their potential applications in medicine and materials science. For instance, some derivatives have been explored for their applications as liquid crystals and in the development of organic light-emitting diodes (OLEDs).

Scope and Objectives of Current and Future Academic Research on this compound

Current and future academic research on this compound is likely to be concentrated in several key areas. A primary objective is the elucidation of its precise pharmacological mechanism of action. This involves detailed studies of its binding affinities for various receptors and transporters in the nervous system.

Furthermore, the development of enantioselective synthetic routes to obtain pure enantiomers of the compound is a significant goal. This would enable a comparative evaluation of the biological activity of the individual (R) and (S) enantiomers, which is a critical step in the development of any chiral therapeutic agent.

Future research may also explore the potential of this molecule as a scaffold for the design of new chemical entities targeting specific neurological pathways. By modifying the substitution pattern on either of the aromatic rings or altering the nature of the ethyl linker, researchers can aim to fine-tune the compound's properties to achieve desired therapeutic effects while minimizing off-target interactions. The insights gained from such studies will contribute to the broader understanding of the structure-activity relationships governing the interactions of small molecules with complex biological systems.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethoxy-2-(1-phenylethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-12(13-7-5-4-6-8-13)15-11-14(17-2)9-10-16(15)18-3/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPVTIUOTBXDRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482567 | |

| Record name | 1,4-Dimethoxy-2-(1-phenylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30089-62-4 | |

| Record name | 1,4-Dimethoxy-2-(1-phenylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,4 Dimethoxy 2 1 Phenylethyl Benzene

Retrosynthetic Analysis of the 1,4-Dimethoxy-2-(1-phenylethyl)benzene Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection point is the carbon-carbon bond linking the phenylethyl substituent to the dimethoxybenzene core. This leads to two principal synthetic strategies.

Disconnection Approach 1: Electrophilic Aromatic Substitution This approach involves disconnecting the bond between the aromatic ring and the benzylic carbon of the phenylethyl group. This suggests an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation. The synthons generated are a nucleophilic 1,4-dimethoxybenzene (B90301) anion and a 1-phenylethyl cation. These correspond to the starting materials 1,4-dimethoxybenzene and a suitable 1-phenylethyl electrophile precursor, such as 1-phenylethanol (B42297) or styrene (B11656), which can generate the required carbocation under acidic conditions. ccsf.edumercer.edu

Disconnection Approach 2: Transition Metal-Catalyzed Cross-Coupling The same C-C bond can be disconnected to envision a transition metal-catalyzed cross-coupling reaction. This strategy involves a functionalized 1,4-dimethoxybenzene and a functionalized phenylethyl moiety. For instance, this could involve a 2-halo-1,4-dimethoxybenzene (where the halogen acts as a leaving group) and a phenylethyl-organometallic reagent (e.g., a boronic acid for Suzuki-Miyaura coupling) or an unsaturated precursor like styrene (for Heck coupling) or phenylacetylene (B144264) (for Sonogashira coupling). libretexts.orgnih.govorganic-chemistry.org

Classical Alkylation Approaches

Classical methods for forming the target molecule primarily rely on the Friedel-Crafts alkylation reaction, a cornerstone of electrophilic aromatic substitution.

Friedel-Crafts Alkylation Reactions and Regioselectivity on 1,4-Dimethoxybenzene

The Friedel-Crafts alkylation of 1,4-dimethoxybenzene is a direct method for introducing the 1-phenylethyl group. ccsf.edumiracosta.edu The 1,4-dimethoxybenzene ring is highly activated towards electrophilic aromatic substitution due to the two electron-donating methoxy (B1213986) groups. umkc.edu These groups are powerful ortho, para-directors. Since the para position to each methoxy group is occupied by the other, substitution is directed exclusively to the four equivalent ortho positions on the ring.

The electrophile, the 1-phenylethyl carbocation, can be generated from various precursors. Common methods include the protonation of styrene or 1-phenylethanol using a strong Brønsted acid like sulfuric acid (H₂SO₄) or a Lewis acid catalyst such as aluminum chloride (AlCl₃). ccsf.edumercer.edu The high nucleophilicity of the 1,4-dimethoxybenzene ring facilitates the attack on the carbocation to form the desired product.

Considerations for Polysubstitution Control in Alkylation Reactions

A significant challenge in Friedel-Crafts alkylation is the potential for polysubstitution. brainly.comvaia.com The alkyl group being introduced is itself an electron-donating group, which further activates the aromatic ring. testbook.com Consequently, the product, this compound, is more reactive towards electrophiles than the starting material, 1,4-dimethoxybenzene. chegg.com This increased reactivity can lead to a second alkylation reaction, yielding a di-substituted product.

Several strategies can be employed to mitigate polysubstitution:

Stoichiometry Control : Using 1,4-dimethoxybenzene in large excess relative to the alkylating agent can increase the probability that the electrophile reacts with the starting material rather than the mono-alkylated product.

Reaction Conditions : Lowering the reaction temperature and using a less active catalyst can reduce the rate of the second alkylation.

Steric Hindrance : The steric bulk of the 1-phenylethyl group can partially inhibit a second substitution, particularly at the adjacent position (position 3). However, substitution at the other available ortho position (position 5) remains a possibility. youtube.com

Advanced Transition Metal-Catalyzed Coupling Reactions for Phenylethyl Moiety Introduction

Modern synthetic chemistry offers powerful alternatives to classical methods through transition metal-catalyzed cross-coupling reactions. These reactions provide high selectivity and functional group tolerance. okstate.edu

Suzuki-Miyaura, Heck, or Sonogashira Coupling Strategies

These palladium-catalyzed reactions offer indirect routes to synthesize this compound by first forming a related unsaturated compound, which is then reduced.

Suzuki-Miyaura Coupling : This reaction typically couples an organoboron compound with an organohalide. libretexts.org A potential route involves the coupling of 2-bromo-1,4-dimethoxybenzene with a (1-phenylethyl)boronic acid derivative. While C(sp²)-C(sp³) couplings can be challenging, they are feasible with appropriate catalyst systems. organic-chemistry.org The synthesis of related phenethylamines has been achieved using Suzuki cross-coupling. nih.govwikipedia.org

Heck Reaction : The Heck reaction couples an aryl halide with an alkene, usually in the presence of a palladium catalyst. mdpi.com To synthesize the target compound, 2-bromo-1,4-dimethoxybenzene could be reacted with styrene. This would form the intermediate 1,4-dimethoxy-2-styrylbenzene. Subsequent hydrogenation of the carbon-carbon double bond would yield the final saturated product. nih.govresearchgate.net

Sonogashira Coupling : This reaction involves the coupling of an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org The synthesis could proceed by coupling 2-bromo-1,4-dimethoxybenzene with phenylacetylene. The resulting alkyne, 1,4-dimethoxy-2-(phenylethynyl)benzene, would then require complete reduction of the triple bond to an alkane to afford this compound. mdpi.com

| Coupling Reaction | Required Precursors | Typical Catalyst System (Metal/Ligand) | Subsequent Step(s) Required |

|---|---|---|---|

| Suzuki-Miyaura | 2-Halo-1,4-dimethoxybenzene + (1-Phenylethyl)boronic acid | Pd(OAc)₂, Pd(PPh₃)₄ / SPhos, XPhos, NHCs | None |

| Heck | 2-Halo-1,4-dimethoxybenzene + Styrene | Pd(OAc)₂ / PPh₃, P(OPh)₃ | Hydrogenation of C=C bond |

| Sonogashira | 2-Halo-1,4-dimethoxybenzene + Phenylacetylene | PdCl₂(PPh₃)₂-CuI / PPh₃ | Hydrogenation of C≡C bond |

Ligand Design for Selective Carbon-Carbon Bond Formation

The success of transition metal-catalyzed coupling reactions is highly dependent on the nature of the ligand coordinated to the metal center, typically palladium. Ligands play a critical role in stabilizing the catalyst, influencing its reactivity, and controlling the selectivity of the reaction.

For Suzuki-Miyaura Reactions : Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, or N-heterocyclic carbenes (NHCs), are highly effective. nih.govbeilstein-journals.org They promote the crucial steps of oxidative addition (especially with less reactive aryl chlorides) and reductive elimination, leading to higher yields and turnover numbers.

For Heck and Sonogashira Reactions : Triphenylphosphine (B44618) (PPh₃) is a commonly used ligand that provides good stability and reactivity for a range of substrates. researchgate.netmdpi.com The choice of ligand can be tailored to optimize the reaction for specific substrates, preventing side reactions like homocoupling and ensuring high regioselectivity in the addition to the alkene or alkyne.

The rational design and selection of ligands are paramount in developing efficient and selective syntheses for complex molecules like this compound.

Reductive and Organometallic Approaches

The introduction of the 1-phenylethyl group onto the 1,4-dimethoxybenzene scaffold can be effectively achieved through the strategic use of organometallic reagents and subsequent reductive processes. These methods offer powerful tools for carbon-carbon bond formation.

Grignard and Organolithium Reagent Mediated Syntheses for this compound

Organometallic reagents, particularly Grignard and organolithium species, are cornerstones of synthetic organic chemistry for creating carbon-carbon bonds. A plausible and effective strategy for the synthesis of this compound involves the reaction of an organometallic derivative of 1,4-dimethoxybenzene with a suitable electrophile, or vice versa.

One potential route begins with the bromination of 1,4-dimethoxybenzene to yield 2-bromo-1,4-dimethoxybenzene. This precursor can then be converted into the corresponding Grignard reagent, (2,5-dimethoxyphenyl)magnesium bromide, by reacting it with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). This Grignard reagent can then be subjected to a coupling reaction. For instance, coupling with a phenylethyl halide, such as (1-bromoethyl)benzene (B1216412), in the presence of a suitable catalyst like a palladium or nickel complex (e.g., Kumada coupling), could yield the target molecule.

Alternatively, an organolithium approach could be employed. Treatment of 2-bromo-1,4-dimethoxybenzene with a strong base like n-butyllithium at low temperatures would generate the highly reactive 2-lithio-1,4-dimethoxybenzene. This species can then react with styrene oxide, followed by a reductive workup to remove the hydroxyl group, to form the desired product.

A different pathway involves the reaction of a phenylethyl Grignard reagent, such as (1-phenylethyl)magnesium bromide (prepared from (1-bromoethyl)benzene and magnesium), with a suitable electrophilic derivative of 1,4-dimethoxybenzene.

Table 1: Proposed Grignard Reagent-Mediated Synthesis

| Step | Reactants | Reagents | Product | Notes |

|---|---|---|---|---|

| 1 | 1,4-Dimethoxybenzene | Br₂, FeBr₃ | 2-Bromo-1,4-dimethoxybenzene | Electrophilic aromatic substitution |

| 2 | 2-Bromo-1,4-dimethoxybenzene | Mg, THF | (2,5-Dimethoxyphenyl)magnesium bromide | Formation of Grignard reagent |

| 3 | (2,5-Dimethoxyphenyl)magnesium bromide, (1-Bromoethyl)benzene | Pd(PPh₃)₄ | This compound | Cross-coupling reaction |

Catalytic Hydrogenation and Transfer Hydrogenation Methods

Catalytic hydrogenation offers a mild and efficient method for the reduction of functional groups and is a key strategy that can be employed in the synthesis of this compound. A likely synthetic route would involve the initial formation of an unsaturated precursor, which is then reduced to the final product.

A common approach is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to produce 2-acetyl-1,4-dimethoxybenzene. This ketone can then undergo a Wittig reaction with benzyltriphenylphosphonium (B107652) chloride to generate a stilbene-like intermediate, 1-(2,5-dimethoxyphenyl)-2-phenylethene. The subsequent catalytic hydrogenation of the double bond in this intermediate would yield this compound. Typical catalysts for this hydrogenation include palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

Transfer hydrogenation presents an alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used in the presence of a suitable catalyst (e.g., a ruthenium or iridium complex) to effect the reduction. This can be advantageous for laboratory-scale syntheses as it avoids the need for high-pressure hydrogenation equipment.

Another viable route involves the reaction of 2-bromo-1,4-dimethoxybenzene with phenylacetylene via a Sonogashira coupling to form 1,4-dimethoxy-2-(phenylethynyl)benzene. The triple bond can then be fully hydrogenated to a single bond to afford the target compound.

Table 2: Proposed Synthesis via Catalytic Hydrogenation

| Step | Reactants | Reagents | Product | Notes |

|---|---|---|---|---|

| 1 | 1,4-Dimethoxybenzene, Acetyl chloride | AlCl₃ | 2-Acetyl-1,4-dimethoxybenzene | Friedel-Crafts acylation |

| 2 | 2-Acetyl-1,4-dimethoxybenzene, Benzyltriphenylphosphonium chloride | n-BuLi | 1-(2,5-Dimethoxyphenyl)-2-phenylethene | Wittig reaction |

| 3 | 1-(2,5-Dimethoxyphenyl)-2-phenylethene | H₂, Pd/C | This compound | Catalytic hydrogenation |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of organic compounds is of paramount importance for sustainable chemical manufacturing. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free or Aqueous Reaction Conditions

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. For the synthesis of this compound, exploring solvent-free or aqueous reaction conditions is a key consideration.

For instance, a Friedel-Crafts alkylation of 1,4-dimethoxybenzene with 1-phenylethanol could potentially be carried out under solvent-free conditions, using a solid acid catalyst like a zeolite or a clay-based catalyst (e.g., Montmorillonite K-10). These catalysts are often reusable and can be easily separated from the reaction mixture, simplifying purification and reducing waste.

While organometallic reactions like Grignard syntheses traditionally require anhydrous organic solvents, recent research has explored performing these reactions in aqueous media or in the presence of surfactants to form micelles, which can create a suitable microenvironment for the reaction to proceed.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are preferred in green chemistry as they generate less waste. rsc.org

In the context of synthesizing this compound, a direct Friedel-Crafts alkylation of 1,4-dimethoxybenzene with styrene, if feasible, would have a 100% atom economy as all atoms of the reactants are incorporated into the final product. In contrast, a multi-step synthesis involving a Wittig reaction would have a lower atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct.

Calculating the atom economy for a proposed synthesis is a valuable tool for comparing the "greenness" of different synthetic routes.

Sustainable Catalysis and Reagent Utilization

The use of catalytic reagents over stoichiometric ones is a fundamental principle of green chemistry. Catalysts are used in small amounts and can, in theory, be recycled indefinitely, which reduces waste and often leads to more efficient processes.

In the proposed syntheses of this compound, the use of heterogeneous catalysts for hydrogenation (e.g., Pd/C) or Friedel-Crafts reactions (e.g., zeolites) is highly desirable. These catalysts can be easily recovered by filtration, which simplifies the workup process and allows for their reuse.

Optimization of Reaction Conditions and Yield/Selectivity Profiles

The successful synthesis of this compound with high yield and purity hinges on the meticulous control of several reaction parameters. The inherent reactivity of the 1,4-dimethoxybenzene starting material, which is highly activated by two electron-donating methoxy groups, necessitates careful optimization to prevent side reactions such as polysubstitution and rearrangement. mnstate.eduumkc.edu

Temperature, Pressure, and Concentration Effects

The interplay of temperature, pressure, and reactant concentrations is crucial in directing the outcome of the Friedel-Crafts alkylation for the synthesis of this compound.

Temperature: Control of temperature is a critical factor in managing the selectivity of the Friedel-Crafts reaction. amherst.eduyoutube.com These reactions are typically exothermic, and elevated temperatures can lead to a decrease in regioselectivity and an increase in the formation of byproducts. umkc.edu Consequently, the alkylation of 1,4-dimethoxybenzene is often performed under cooled conditions, such as in an ice bath, to maintain a consistently low temperature throughout the reaction. mnstate.eduumkc.edu While specific quantitative data correlating temperature variations with the yield of this compound is not extensively available in peer-reviewed literature, the established principle of favoring lower temperatures for improved selectivity remains a key guiding parameter in its synthesis.

Pressure: For typical laboratory-scale syntheses of this compound via Friedel-Crafts alkylation, the reaction is generally conducted at atmospheric pressure. The influence of pressure is not considered a primary variable for optimization in this context.

Concentration: The relative concentrations of the reactants, including the 1,4-dimethoxybenzene substrate, the alkylating agent (e.g., styrene or a 1-phenylethyl derivative), and the catalyst, significantly impact the reaction kinetics and product distribution. An excess of the alkylating agent can increase the likelihood of polysubstitution, where more than one phenylethyl group is introduced onto the benzene (B151609) ring. mnstate.edu The use of an appropriate solvent, such as acetic acid, is common to ensure the reactants are fully dissolved and can interact effectively. mnstate.eduumkc.edu

A lack of published, detailed research with specific data on the quantitative effects of these parameters on the synthesis of this compound prevents the compilation of a comprehensive data table. The synthetic approach, therefore, relies on the application of these established qualitative principles.

Chemoselectivity and Regioselectivity in Multi-Substituted this compound Derivatives

The synthesis of more complex derivatives of this compound requires careful consideration of both chemoselectivity and regioselectivity to achieve the desired molecular architecture.

Chemoselectivity: This pertains to the selective reaction of one functional group in the presence of others within the same molecule. When designing syntheses for derivatives of this compound, the choice of reagents and conditions is critical to ensure that the reaction occurs at the intended site. For example, subsequent reactions could be targeted at the phenyl ring of the ethyl group or the dimethoxy-substituted ring, depending on the chosen chemical transformation.

Regioselectivity: The directing effects of the substituents on the aromatic ring are the primary determinants of regioselectivity in electrophilic aromatic substitution. The two methoxy groups in 1,4-dimethoxybenzene are powerful ortho, para-directing groups. As the para positions to each methoxy group are occupied by the other, incoming electrophiles are directed to the ortho positions. This inherent electronic guidance is the reason for the formation of the 2-substituted product.

In the synthesis of multi-substituted derivatives, the existing groups on the this compound scaffold will direct further substitutions. The dimethoxy-substituted ring is significantly more activated towards electrophilic attack than the monosubstituted phenyl ring of the phenylethyl moiety. Furthermore, steric hindrance from the bulky 1-phenylethyl group will influence the position of subsequent substitutions, likely favoring the less sterically hindered position on the activated ring.

Currently, specific research detailing the chemoselective and regioselective synthesis of a broad range of multi-substituted this compound derivatives, along with corresponding yield data, is not widely available. The synthetic design for such molecules is therefore guided by the fundamental principles of physical organic chemistry.

Stereochemical Aspects and Control in 1,4 Dimethoxy 2 1 Phenylethyl Benzene Synthesis

Chiral Nature of the 1-(1-phenylethyl)benzene Moiety

The chirality of 1,4-dimethoxy-2-(1-phenylethyl)benzene originates from the 1-phenylethyl group. Specifically, the carbon atom that is bonded to the phenyl group, the 2,5-dimethoxyphenyl group, a methyl group, and a hydrogen atom is a stereocenter. This tetrahedral carbon with four different substituents means the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-1,4-dimethoxy-2-(1-phenylethyl)benzene and (S)-1,4-dimethoxy-2-(1-phenylethyl)benzene.

The 1-phenylethyl moiety, particularly in the form of 1-phenylethylamine (B125046) (α-PEA), is a foundational building block and a widely utilized chiral structure in asymmetric synthesis. Its effectiveness as both a chiral auxiliary and a resolving agent underscores the importance of its stereocenter in influencing the stereochemical outcome of reactions. mdpi.comrsc.org

Asymmetric Synthetic Routes to Enantiomerically Enriched this compound

To obtain one specific enantiomer of this compound, chemists employ asymmetric synthesis, a strategy that creates a chiral product from achiral or prochiral starting materials. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by controlling diastereoselectivity in multi-step processes.

A primary route for synthesizing this compound is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with a suitable electrophile derived from styrene (B11656) or 1-phenylethanol (B42297). ccsf.edumnstate.eduumkc.edu In an asymmetric context, this reaction can be guided by a chiral catalyst, typically a chiral Lewis acid or Brønsted acid. The catalyst creates a chiral environment, forcing the reaction to proceed along a pathway that favors the formation of one enantiomer over the other.

While specific catalysts for the synthesis of this compound are not detailed in readily available literature, the field of asymmetric catalysis provides many examples of catalyst classes that could be applied to this transformation. dntb.gov.ua

Table 1: Examples of Chiral Catalysts for Asymmetric Reactions

| Catalyst Type | Example Catalyst | Typical Application |

|---|---|---|

| Chiral Lewis Acid | BOX/Ph-Pybox with Metal (e.g., Cu(II), Sc(III)) | Asymmetric Friedel-Crafts Alkylations, Diels-Alder Reactions |

| Chiral Brønsted Acid | Chiral Phosphoric Acids (e.g., TRIP) | Asymmetric Transfer Hydrogenations, Pictet-Spengler Reactions |

An alternative to chiral catalysis is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to a substrate to direct the stereochemical course of a subsequent reaction. mdpi.com After the desired stereocenter has been set, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a hypothetical pathway could involve a chiral auxiliary attached to a precursor molecule. For example, a carboxylic acid derivative of 1,4-dimethoxybenzene could be coupled to a chiral auxiliary like an Evans oxazolidinone. Subsequent diastereoselective alkylation at the position ortho to the methoxy (B1213986) groups, followed by removal of the auxiliary, would yield the chiral product. The choice of auxiliary is critical for achieving high diastereoselectivity.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary | Class | Typical Use |

|---|---|---|

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Evans Oxazolidinone | Diastereoselective alkylations, aldol (B89426) reactions, acylations |

| (1R,2S)-(-)-Ephedrine / (+)-Pseudoephedrine | Amino Alcohols | Diastereoselective alkylation of α-carbon in attached carboxyl groups |

| (S)-(-)-1-Phenylethylamine | Chiral Amine | Synthesis of chiral imines, amides; used as a resolving agent mdpi.comrsc.org |

In a synthetic sequence where a chiral center is already present in a molecule, any new stereocenter must be formed with controlled stereochemistry relative to the existing one. This is known as diastereoselective control. If a precursor to this compound already contained a chiral center, subsequent transformations would need to be highly diastereoselective to avoid forming a mixture of hard-to-separate diastereomers. For instance, the reduction of a ketone precursor bearing a chiral center elsewhere would lead to two diastereomeric alcohols. A stereoselective reducing agent would be required to favor the formation of the desired diastereomer.

Methods for Chiral Resolution of this compound

When an asymmetric synthesis is not feasible or provides insufficient enantiomeric purity, a racemic mixture can be separated into its constituent enantiomers through a process called chiral resolution. wikipedia.org

The most common method of chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique is applicable to racemic mixtures of acidic or basic compounds. The racemate is treated with a single enantiomer of a chiral resolving agent (a chiral acid to resolve a racemic base, or a chiral base to resolve a racemic acid). This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. These differing solubilities allow for their separation by fractional crystallization. wikipedia.orgnih.gov

The target molecule, this compound, is a neutral compound and therefore cannot be resolved directly via this method. However, a synthetic precursor bearing an acidic or basic functional group could be resolved. For example, if the synthesis proceeded through an intermediate such as (1-(2,5-dimethoxyphenyl)ethyl)amine, this racemic amine could be resolved by forming salts with a chiral acid like tartaric acid or camphorsulfonic acid. mdpi.comwikipedia.org After separation of the diastereomeric salts and regeneration of the free amine, the now enantiomerically pure amine could be converted to the final target molecule.

Table 3: Common Chiral Resolving Agents

| Resolving Agent | Type | Resolves |

|---|---|---|

| (+)-Tartaric Acid / (-)-Tartaric Acid | Chiral Acid | Racemic Bases (e.g., amines) |

| (1S)-(+)-10-Camphorsulfonic Acid | Chiral Acid | Racemic Bases |

| (R)-(+)-1-Phenylethylamine / (S)-(-)-1-Phenylethylamine | Chiral Base | Racemic Acids (e.g., carboxylic acids) wikipedia.orgresearchgate.net |

Chiral Chromatography (HPLC, GC) for Enantiomer Separation

Chiral chromatography is a powerful technique for the separation of enantiomers. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common methods employed for this purpose. The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and, thus, their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad enantiorecognition capabilities. windows.netmdpi.com For instance, columns like Chiralpak® IB, which contains cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, have been successfully used under reversed-phase conditions to resolve enantiomers of various chiral compounds. nih.gov The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a reversed-phase (e.g., acetonitrile (B52724)/water) system, significantly influences the separation efficiency. nih.govbeilstein-journals.org Method development often involves screening different chiral columns and mobile phase compositions to achieve optimal resolution of the enantiomers. Supercritical Fluid Chromatography (SFC) has also emerged as a valuable technique for chiral separations, offering advantages such as faster analysis times. mdpi.comgimitec.com

Table 1: Examples of Chiral HPLC Conditions for Enantiomeric Separation

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Application Notes |

| Daicel Chiralcel OD-H | Hexanes/IPA = 98/2 | 0.3 | 254 | Effective for separating similar non-polar compounds. beilstein-journals.org |

| Phenomenex Cellulose-3 | CH3CN/IPA = 95/5 | 0.5 | 254 | Good resolution for a variety of chiral molecules. beilstein-journals.org |

| Daicel Chiralpak IB-3 | Hexane/2-propanol = 97:3 | 1.0 | 300 | Used for determining enantiomeric excess in synthetic products. rsc.org |

| Lux® Cellulose-2 | Isopropanol (B130326) in CO2 | 2.0 | 220 | Applied in Supercritical Fluid Chromatography (SFC) for azole fungicides. mdpi.com |

This table is illustrative and based on general findings in chiral chromatography. Specific conditions for this compound would require experimental optimization.

Kinetic Resolution Techniques

Kinetic resolution is a method used to separate a racemic mixture by reacting it with a chiral catalyst or reagent that preferentially reacts with one enantiomer over the other. This results in a mixture of a slower-reacting enantiomer and a product formed from the faster-reacting enantiomer, which can then be separated. While specific examples of kinetic resolution for this compound are not detailed in the provided context, the principles of this technique are broadly applicable in organic synthesis for obtaining enantiomerically enriched compounds.

Enantiomeric Excess (ee) Determination and Absolute Configuration Assignment

Once the enantiomers are separated or enriched, it is crucial to determine the enantiomeric excess (ee) and assign the absolute configuration (R or S) to each.

Chiral HPLC and NMR Derivatization Methods

The enantiomeric excess (ee) of a sample is a measure of its chiral purity and is typically determined using chiral HPLC. gimitec.com By integrating the peak areas of the two enantiomers in the chromatogram, the ratio of the enantiomers and thus the ee can be calculated. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess, often through the use of chiral derivatizing agents or chiral solvating agents. researchgate.net When a racemic mixture is reacted with a single enantiomer of a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physical properties and, importantly, distinct NMR spectra, allowing for the quantification of each diastereomer and, by extension, the original enantiomeric ratio. researchgate.net Similarly, chiral solvating agents, such as cyclodextrins, can form transient diastereomeric complexes with the enantiomers, leading to separate NMR signals. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netuzh.ch This technique requires a single, enantiomerically pure crystal of the compound. The diffraction pattern of X-rays passing through the crystal provides detailed information about the arrangement of atoms in space. ed.ac.uk

A key aspect of determining the absolute configuration is the phenomenon of anomalous scattering. ed.ac.uk By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), it is possible to distinguish between the actual structure and its mirror image, thereby establishing the absolute configuration (R or S). researchgate.neted.ac.uk The Flack parameter is a critical value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute structure; a value close to 0 confirms the assignment. ed.ac.uk While powerful, obtaining suitable crystals for X-ray analysis can be a significant challenge.

Reaction Mechanisms and Kinetic Investigations of 1,4 Dimethoxy 2 1 Phenylethyl Benzene

Mechanistic Pathways of Formation for 1,4-Dimethoxy-2-(1-phenylethyl)benzene and Its Analogues

The synthesis of the target compound can be approached through various chemical strategies. The chosen pathway significantly influences the reaction conditions, efficiency, and selectivity.

The most conventional route to synthesizing this compound is through Friedel-Crafts alkylation, a classic example of electrophilic aromatic substitution (SEAr). wikipedia.orgbyjus.com The 1,4-dimethoxybenzene (B90301) ring is highly activated towards electrophilic attack due to the two electron-donating methoxy (B1213986) (-OCH₃) groups. mnstate.eduumkc.edu These groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. Since the para position is already occupied by a methoxy group, substitution occurs at one of the ortho positions (C2, C3, C5, C6).

The mechanism proceeds in three primary steps: umkc.edu

Generation of the Electrophile: The electrophile, the 1-phenylethyl cation, is typically generated in situ. This can be achieved by reacting a precursor like 1-phenylethanol (B42297) or styrene (B11656) with a strong Brønsted or Lewis acid catalyst, such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃). mnstate.educcsf.eduyoutube.com For example, protonation of 1-phenylethanol by sulfuric acid leads to the formation of an oxonium ion, which then loses a molecule of water to form the relatively stable secondary benzylic carbocation. youtube.com

Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich π-system of the 1,4-dimethoxybenzene ring acts as a nucleophile, attacking the 1-phenylethyl cation. youtube.comyoutube.com This step is the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. ccsf.edulkouniv.ac.inmasterorganicchemistry.com The stability of this intermediate is enhanced by the electron-donating methoxy groups, which help to delocalize the positive charge.

Deprotonation and Rearomatization: In the final, fast step, a weak base (such as HSO₄⁻ or water) removes a proton from the carbon atom where the electrophile was added. youtube.comlkouniv.ac.in This restores the aromatic π-system, yielding the final product, this compound.

Due to the highly activated nature of the dimethoxybenzene ring, polyalkylation can be a competing reaction. The initial product, being more activated than the starting material, can sometimes undergo a second alkylation. ccsf.eduedubirdie.com However, the introduction of the bulky 1-phenylethyl group can provide steric hindrance that may disfavor further substitution. mnstate.edu

Organometallic chemistry offers powerful alternatives for forming the C-C bond in this compound, primarily through palladium-catalyzed cross-coupling reactions. These methods provide high selectivity and functional group tolerance.

Mizoroki-Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene. wikipedia.org A plausible pathway involves the coupling of a halogenated 1,4-dimethoxybenzene (e.g., 2-iodo-1,4-dimethoxybenzene) with styrene in the presence of a palladium catalyst and a base. rsc.orgsctunisie.org The catalytic cycle generally involves: rsc.org

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (e.g., iodo-dimethoxybenzene) to form a Pd(II) complex.

Migratory Insertion (Syn-addition): The styrene molecule coordinates to the palladium center, followed by insertion of the alkene into the Pd-Aryl bond.

β-Hydride Elimination: Elimination of a palladium hydride species from the intermediate forms the C=C double bond, yielding a styrenyl-dimethoxybenzene derivative.

Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium hydride species. To obtain the target compound, a subsequent reduction of the newly formed double bond would be necessary.

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method that couples an organoboron compound with an organic halide or triflate. youtube.comorganic-chemistry.org To form this compound, this could involve the reaction of (1-phenylethyl)boronic acid with a halogenated 1,4-dimethoxybenzene, or conversely, 2,5-dimethoxyphenylboronic acid with a 1-phenylethyl halide. The catalytic cycle typically proceeds through oxidative addition, transmetalation (where the organic group from the boron compound is transferred to the palladium center), and reductive elimination to form the final C-C bond and regenerate the Pd(0) catalyst. youtube.comresearchgate.net The presence of a base is crucial for activating the organoboron reagent to facilitate transmetalation. organic-chemistry.org

While less common for this specific transformation, mechanistic pathways involving radical intermediates are conceivable. Radical polymerization of styrene is a well-known process initiated by radicals that add to the styrene double bond to form a stable benzylic radical. libretexts.orgijcrt.org

A hypothetical radical pathway for the formation of this compound could involve:

Initiation: A radical initiator or a single-electron transfer (SET) process could generate a 2,5-dimethoxyphenyl radical.

Propagation: This aryl radical could then add to the double bond of a styrene molecule. This addition would preferentially occur at the less substituted carbon of the vinyl group, producing a stable benzylic radical intermediate. libretexts.org

Termination/Chain Transfer: The resulting benzylic radical would then need to abstract a hydrogen atom from a donor in the reaction medium to yield the final product.

Visible light-mediated atom transfer radical addition (ATRA) reactions have been demonstrated for styrene, suggesting that radical pathways can be controlled to achieve specific additions. rsc.org Furthermore, studies have shown that radicals with electron-donating substituents can, under certain conditions, be oxidized to their corresponding cations, suggesting a potential crossover between radical and electrophilic (cationic) mechanisms. researchgate.net

Kinetic Studies and Rate Law Determination

The rate of formation of this compound is highly dependent on the reaction mechanism and conditions.

For the Friedel-Crafts alkylation pathway, the reaction rate is determined by the slow step, which is the attack of the aromatic ring on the electrophile. lkouniv.ac.inmasterorganicchemistry.com Kinetic data for similar electrophilic aromatic substitutions show that the rate is dependent on the concentrations of the aromatic substrate, the electrophile precursor, and the catalyst. lkouniv.ac.in A general rate law can often be expressed as:

Rate = k [1,4-Dimethoxybenzene] [Electrophile Precursor] [Catalyst]

In some cases, particularly when the formation of the electrophile is slow and reversible, the reaction rate may be primarily dependent on the rate of electrophile generation. acs.org For instance, competitive reaction studies have shown that 1,3-dimethoxybenzene (B93181) is significantly more reactive than anisole, indicating that the nucleophilicity of the aromatic ring, as determined by its substituents, is a critical factor in the reaction kinetics. acs.org

For organometallic cross-coupling reactions , the kinetics are more complex, involving multiple steps within the catalytic cycle. The rate can be influenced by the concentrations of the aryl halide, the coupling partner (styrene or organoboron), the catalyst, ligands, and the base. Often, the oxidative addition or transmetalation step is rate-limiting.

The energy profile of the Friedel-Crafts alkylation features two main transition states corresponding to the two steps of the mechanism. lkouniv.ac.inmasterorganicchemistry.com The first transition state, leading to the arenium ion intermediate, has a higher activation energy (Eₐ) and thus corresponds to the rate-determining step. masterorganicchemistry.com

| Reaction | Catalyst | Apparent Activation Energy (Eₐ) | Source |

|---|---|---|---|

| Acylation of 1,4-dimethoxybenzene with benzoic anhydride (B1165640) | H-beta zeolite | 20.8 kcal/mol | researchgate.net |

This value highlights the significant energy barrier that must be overcome to disrupt the aromaticity of the ring. The transition state for the first step involves the partial formation of a C-C bond between the aromatic ring and the electrophile, with a corresponding delocalization of the π-electrons and development of positive charge on the ring. lkouniv.ac.in The structure and stability of this transition state are heavily influenced by the electronic properties of the substituents on the benzene ring. The electron-donating methoxy groups stabilize the developing positive charge, thereby lowering the activation energy compared to an unsubstituted benzene ring. youtube.com

Isotope Effects in Mechanistic Elucidation (KIEs)

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction using a substrate with a lighter isotope (typically hydrogen, kH) to the rate constant of the same reaction with a substrate containing a heavier isotope (typically deuterium (B1214612), kD) at a specific position. By measuring the change in reaction rate upon isotopic substitution, chemists can infer whether a particular bond is broken or formed in the rate-determining step of the reaction. princeton.eduepfl.ch

A primary KIE (kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken during the rate-determining step. The magnitude of the primary KIE can provide further insight into the transition state geometry. For instance, a linear transfer of a proton typically results in a larger KIE than a non-linear transfer. princeton.edu Conversely, a secondary KIE (kH/kD ≠ 1) occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step but is located at or near the reaction center. These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), providing information about changes in hybridization or steric environment at the labeled position during the reaction. epfl.ch

The study revealed that in tetrahydrofuran (B95107) (THF), deprotonation occurs initially at the C3 position, followed by an isomerization to the thermodynamically more stable C6-lithio species. However, when a deuterium atom was placed at the C3 position, the DoM reaction at this site was significantly suppressed due to a large primary kinetic isotope effect. This demonstrates the C-H bond breaking at C3 is part of the rate-determining step. Furthermore, a deuterium at the C6 position was found to suppress the isomerization from the C3-lithio species to the C6-lithiated product. nih.govresearchgate.net

These findings highlight the profound impact that isotopic labeling can have on reaction outcomes and serve as a powerful method for mapping out reaction mechanisms. In the context of the formation of this compound, a similar KIE study could be envisioned. For instance, by deuterating the acidic proton of the 1-phenylethanol reactant or the specific position on the 1,4-dimethoxybenzene ring where substitution occurs, one could determine whether the C-H bond cleavage is involved in the rate-determining step of the Friedel-Crafts alkylation.

Table 1: Illustrative Kinetic Isotope Effects in the Directed ortho Metalation of a Substituted Dimethoxybenzene Derivative nih.govresearchgate.net

| Substrate | Solvent | Position of Deuterium Label | Observed Effect | Implied Mechanistic Insight |

| 1,5-dichloro-2,4-dimethoxybenzene (B3053032) | THF | C3 | Suppression of deprotonation at C3 | C-H bond cleavage at C3 is rate-determining. |

| 1,5-dichloro-2,4-dimethoxybenzene | THF | C6 | Suppression of isomerization to C6-lithio species | C-H bond at C6 is involved in the isomerization step. |

| 1,5-dichloro-2,4-dimethoxybenzene | Diethyl Ether | C3 | Full deprotonation of deuterium at C3 | The nature of the solvent can dramatically alter the KIE and the reaction pathway. |

This table is based on findings from a study on a related dimethoxybenzene derivative and serves to illustrate the principles of KIEs.

Advanced Structural Characterization and Spectroscopic Analysis of 1,4 Dimethoxy 2 1 Phenylethyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. For 1,4-Dimethoxy-2-(1-phenylethyl)benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals and establishes the precise connectivity of the molecular framework.

Two-dimensional (2D) NMR experiments resolve complex spectral overlaps and reveal interactions between nuclei, which is essential for assembling the molecular structure. wikipedia.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). In the spectrum of this compound, a key cross-peak would be observed between the methine proton of the ethyl group and the protons of the adjacent methyl group, confirming the -(CH)(CH₃)- fragment. Additionally, correlations among the aromatic protons on the dimethoxybenzene ring would delineate their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons to which they are directly attached. wikipedia.org This technique is invaluable for assigning carbon signals. For instance, it would show a correlation between the methine proton signal and its corresponding carbon, the methyl protons with their carbon, and each aromatic proton with its respective carbon atom. The methoxy (B1213986) protons would also show a clear correlation to the methoxy carbon signals.

A correlation from the methine proton of the phenylethyl group to the C2 carbon of the dimethoxybenzene ring, confirming the substitution site.

Correlations from the same methine proton to the ipso-carbon of the attached phenyl ring.

Correlations from the methoxy protons to the C1 and C4 carbons of the dimethoxybenzene ring, confirming their positions.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is critical for determining stereochemistry and preferred conformations. For this molecule, NOESY cross-peaks would be expected between the methine proton and the aromatic proton at the C3 position of the dimethoxybenzene ring, providing insight into the rotational preference around the C-C bond connecting the two main fragments.

The following table presents a plausible set of NMR assignments for this compound based on typical chemical shifts for analogous structures.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| 1 | - | - | 153.5 | OCH₃ (1) | OCH₃ (1) ↔ H-6 |

| 2 | - | - | 135.0 | H-7, H-3 | H-3, H-7 |

| 3 | 6.85 | d | 113.0 | H-5 | H-5, H-7 |

| 4 | - | - | 152.0 | OCH₃ (4) | OCH₃ (4) ↔ H-3, H-5 |

| 5 | 6.80 | dd | 112.5 | H-3, H-6 | H-3, H-6, OCH₃ (4) |

| 6 | 6.90 | d | 116.0 | H-5 | H-5, OCH₃ (1) |

| 7 | 4.25 | q | 40.0 | C-2, C-3, C-8, C-1' | H-3, H-8, H-2'/6' |

| 8 | 1.65 | d | 21.5 | C-7, C-1' | H-7, H-2'/6' |

| 1' | - | - | 145.0 | H-7, H-8, H-2'/6' | H-7, H-8 |

| 2'/6' | 7.25 | m | 128.5 | C-4', C-7 | H-7, H-8, H-3'/5' |

| 3'/5' | 7.30 | m | 128.0 | C-1' | H-2'/6', H-4' |

| 4' | 7.20 | m | 126.0 | C-2'/6' | H-3'/5' |

| OCH₃ (1) | 3.80 | s | 55.8 | C-1 | H-6 |

| OCH₃ (4) | 3.75 | s | 55.6 | C-4 | H-3, H-5 |

While solution-state NMR provides data on molecules in a mobile, isotropic environment, solid-state NMR (ssNMR) spectroscopy offers insights into the structure of materials in the solid phase. Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can differentiate between crystalline and amorphous forms of this compound.

In a crystalline state, molecules adopt a regular, repeating arrangement. This well-ordered environment results in sharp, well-defined peaks in the ssNMR spectrum. Different crystalline forms, or polymorphs, would exhibit distinct spectra, as the differences in crystal packing lead to unique local electronic environments for the nuclei. In contrast, an amorphous form lacks long-range order, resulting in a distribution of local environments. This heterogeneity leads to significantly broader peaks in the ssNMR spectrum. Therefore, ssNMR is a powerful tool for studying polymorphism and the degree of crystallinity in a solid sample of the compound.

The structure of this compound possesses several single bonds around which rotation can occur, specifically the C-O bonds of the methoxy groups and the C-C bond linking the phenylethyl substituent to the dimethoxybenzene ring. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide quantitative information about the energetics of these rotational processes.

Of particular interest is the rotation around the bond connecting the chiral center (C7) to the aromatic ring (C2). Steric hindrance between the phenyl group, the methyl group, and the ortho-methoxy group at C1 may create a significant energy barrier to free rotation. At room temperature, this rotation might be fast on the NMR timescale, resulting in time-averaged signals. However, by lowering the temperature, this rotation could be slowed down. If the rate of rotation becomes slow enough, distinct signals for non-equivalent protons or carbons in different rotational conformations (rotamers) may be observed. The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational flexibility. researchgate.net

Mass Spectrometry (MS) beyond Basic Identification

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. While routinely used to determine molecular weight, advanced MS techniques offer deeper structural insights.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which then undergoes fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule, revealing information about its structural components. For this compound (MW = 242.32 g/mol ), several key fragmentation pathways can be predicted based on the principles of ion stability. blogspot.comwhitman.edu

A primary and highly favorable fragmentation is the benzylic cleavage of the bond between the dimethoxybenzene ring and the phenylethyl side chain. This cleavage results in the formation of a stable secondary benzylic cation.

Pathway 1: Cleavage of the C2-C7 bond leads to the formation of the 1-phenylethyl cation, which would be observed as a prominent peak at m/z 105 . This is often the base peak in such structures due to its stability.

Pathway 2: The 1-phenylethyl cation (m/z 105) can lose an acetylene (B1199291) molecule (C₂H₂) to form an ion at m/z 79 , or rearrange to the highly stable tropylium (B1234903) ion (m/z 91 ) before further fragmentation. youtube.com

Pathway 3: Fragmentation of the dimethoxybenzene portion can occur. For instance, loss of a methyl radical (•CH₃) from the molecular ion would produce a fragment at m/z 227 . Subsequent loss of a stable carbon monoxide (CO) molecule from this ion could lead to a fragment at m/z 199 .

The table below summarizes the likely major fragments observed in the EI-mass spectrum.

| m/z | Proposed Ion Structure | Formula | Fragmentation Pathway |

| 242 | [C₁₆H₁₈O₂]⁺• | C₁₆H₁₈O₂ | Molecular Ion (M⁺•) |

| 227 | [M - CH₃]⁺ | C₁₅H₁₅O₂ | Loss of a methyl radical from a methoxy group |

| 151 | [C₉H₁₁O₂]⁺ | C₉H₁₁O₂ | Cleavage of C7-C1' bond (less favored) |

| 105 | [C₈H₉]⁺ | C₈H₉ | Benzylic cleavage of C2-C7 bond (highly favored) |

| 91 | [C₇H₇]⁺ | C₇H₇ | Rearrangement of phenylethyl fragment to tropylium ion |

| 77 | [C₆H₅]⁺ | C₆H₅ | Loss of H₂ from tropylium ion or direct phenyl fragment |

While nominal mass spectrometry provides integer masses, high-resolution mass spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition.

The molecular formula of this compound is C₁₆H₁₈O₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the monoisotopic mass of the molecular ion can be calculated with high precision. An HRMS instrument can measure this mass and compare it to the theoretical value, confirming the elemental formula and distinguishing it from other isobaric compounds (compounds with the same nominal mass but different formulas).

| Formula | Nominal Mass | Calculated Exact Mass | Hypothetical Measured Mass | Mass Error (ppm) |

| C₁₆H₁₈O₂ | 242 | 242.130680 | 242.1305 | -0.74 |

| C₁₅H₁₄N₂O | 242 | 242.110613 | - | - |

| C₁₄H₁₈N₄ | 242 | 242.153146 | - | - |

As shown in the table, the high accuracy of HRMS allows for the confident assignment of the correct molecular formula, C₁₆H₁₈O₂, providing a critical piece of evidence in the structural elucidation process.

X-ray Crystallography for Solid-State Structure and Chirality

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and the three-dimensional structure of a molecule.

Single-Crystal X-ray Diffraction Analysis of this compound

To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of the compound would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be analyzed to determine the crystal system, space group, and unit cell dimensions. This analysis would also reveal the exact conformation of the molecule in the solid state and, given that the molecule is chiral, would determine its absolute stereochemistry if a suitable crystallization method is employed (e.g., from a chiral solvent or through spontaneous resolution).

A representative data table for such an analysis would include:

| Parameter | Value |

| Chemical Formula | C₁₆H₁₈O₂ |

| Formula Weight | 242.31 |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, etc. |

| a (Å) | Unit cell dimension |

| b (Å) | Unit cell dimension |

| c (Å) | Unit cell dimension |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | Calculated from crystal data |

| R-factor | Indicator of the quality of the fit |

Investigation of Intermolecular Interactions and Crystal Packing

The data from X-ray diffraction would also allow for a detailed investigation of the intermolecular interactions that stabilize the crystal lattice. These can include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···π or C-H···O hydrogen bonds. Understanding these interactions is crucial for explaining the physical properties of the solid, such as its melting point and solubility. The analysis would describe how the individual molecules of this compound pack together in the crystal, for instance, in herringbone or π-stacking motifs.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and gaining insights into the molecular conformation.

The FT-IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to:

Aromatic C-H stretching

Aliphatic C-H stretching from the ethyl and methoxy groups

C=C stretching of the benzene (B151609) rings

C-O stretching of the methoxy groups

Various bending and out-of-plane deformation modes.

A table summarizing the expected vibrational bands would look like this:

| Wavenumber (cm⁻¹) | Assignment | Technique |

| e.g., ~3100-3000 | Aromatic C-H stretch | FT-IR, Raman |

| e.g., ~3000-2850 | Aliphatic C-H stretch | FT-IR, Raman |

| e.g., ~1600-1450 | Aromatic C=C stretch | FT-IR, Raman |

| e.g., ~1250-1000 | C-O stretch (methoxy) | FT-IR, Raman |

Electronic Spectroscopy (UV-Vis, Circular Dichroism) for Electronic Structure and Stereochemistry

Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its electronic structure and, in the case of chiral molecules, its stereochemistry.

UV-Vis Absorption and Emission Profile Analysis

The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane (B81311), would show absorption bands corresponding to π→π* transitions of the aromatic rings. The positions (λmax) and intensities (molar absorptivity, ε) of these bands provide information about the extent of conjugation and the electronic effects of the substituents. If the compound is fluorescent, its emission spectrum would also be recorded, providing information about the excited state.

A typical data table for UV-Vis analysis would be:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| e.g., Ethanol | e.g., ~220 | Value | π→π |

| e.g., ~280 | Value | π→π |

Circular Dichroism (CD) Spectroscopy for Chiral Properties

Since this compound is a chiral molecule, Circular Dichroism (CD) spectroscopy would be a valuable tool for its stereochemical analysis. CD spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample of either the (R) or (S) enantiomer would be expected to show a CD spectrum with positive and/or negative Cotton effects corresponding to its electronic transitions. This spectrum is a unique fingerprint of the molecule's absolute configuration.

The successful generation of a comprehensive and scientifically accurate article as requested is contingent upon the future availability of experimental data for this compound.

Theoretical and Computational Chemistry Studies of 1,4 Dimethoxy 2 1 Phenylethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a powerful lens through which to examine molecular systems. For a molecule like 1,4-Dimethoxy-2-(1-phenylethyl)benzene, these methods can elucidate a wide range of properties, from its electronic structure to its spectroscopic characteristics. Such studies rely on solving the Schrödinger equation, albeit with approximations, to model the behavior of electrons and nuclei.

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. rsc.orgcymitquimica.comnih.gov It is particularly well-suited for studying medium-sized organic molecules like this compound.

Electronic Structure: DFT calculations can map the electron density of the molecule, revealing key features of its electronic landscape. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity. rsc.orgnih.gov For aromatic systems like this one, the HOMO is typically a π-orbital associated with the benzene (B151609) rings, while the LUMO is often a π* anti-bonding orbital.

Reactivity: DFT is also used to calculate various reactivity descriptors. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.orgnih.gov In this compound, the oxygen atoms of the methoxy (B1213986) groups are expected to be sites of negative potential, while the aromatic protons would be regions of positive potential. Other calculated descriptors, such as chemical hardness, softness, and electrophilicity index, provide quantitative measures of the molecule's reactivity. rsc.org

Spectroscopic Properties: DFT is a powerful tool for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of specific peaks in the experimental spectra to particular vibrational modes, such as C-H stretches, C=C aromatic ring vibrations, and C-O ether linkages. chemicalbook.comnist.gov Similarly, by employing methods like the Gauge-Including Atomic Orbital (GIAO) approach, one can predict the ¹H and ¹³C NMR chemical shifts, which is invaluable for confirming the molecular structure.

Below is an illustrative table of electronic properties for a molecule similar to this compound, calculated using DFT.

| Parameter | Value (Exemplary) |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 0.5 eV |

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

While DFT is a workhorse for many applications, ab initio (from first principles) methods offer a pathway to even higher accuracy, albeit at a greater computational expense. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on the systematic improvement of the wave function.

For a molecule like this compound, high-accuracy ab initio calculations could be employed to:

Benchmark DFT results: The energies and geometries obtained from various DFT functionals can be compared against those from a high-level ab initio method like CCSD(T) to validate the chosen DFT approach.

Investigate non-covalent interactions: The interaction between the phenylethyl group and the dimethoxybenzene ring involves subtle van der Waals forces, which can be more accurately described by methods like MP2 or CCSD(T).

Provide reference data: In the absence of experimental data for properties like bond dissociation energies or reaction enthalpies, high-level ab initio calculations can provide reliable theoretical benchmarks.

Basis Set and Functional Selection for Optimized Calculations

The accuracy of any quantum chemical calculation is highly dependent on the choice of the functional and the basis set.

Functionals: For molecules containing benzene rings and ether groups, hybrid functionals like B3LYP are a popular and often reliable choice, as they mix a portion of exact Hartree-Fock exchange with various exchange and correlation functionals. rsc.orgchemicalbook.com Other modern functionals, such as those from the M06 suite or range-separated hybrids like CAM-B3LYP, may offer improved performance for specific properties, such as non-covalent interactions or charge-transfer excitations.

Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are widely used. rsc.org The inclusion of polarization functions (d,p) is crucial for describing the anisotropic electron distribution in aromatic systems, while diffuse functions (+) are important for accurately modeling anions or weak interactions. For higher accuracy, correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) developed by Dunning and coworkers are often employed. A recent study on dimethoxybenzene derivatives found that while the Def2-TZVP basis set yielded the lowest energy, it required more computational time than the 6-311G(d,p) set. rsc.orgcymitquimica.com

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound, including its conformational flexibility and reaction pathways.

Conformational Analysis and Energy Landscapes of this compound

The presence of several single bonds in this compound allows for considerable conformational freedom. The key rotational axes are the C-C bond connecting the ethyl group to the dimethoxybenzene ring and the C-O bonds of the methoxy groups.

A conformational analysis would typically involve:

Systematic or stochastic search: The potential energy surface is scanned by systematically rotating the key dihedral angles to identify all possible low-energy conformers.

Geometry optimization: Each identified conformer is then fully optimized, usually with a DFT method, to find its precise minimum-energy structure.

Energy calculation: The relative energies of the optimized conformers are calculated, often including corrections for zero-point vibrational energy, to determine their relative populations at a given temperature according to the Boltzmann distribution.

The results of such an analysis would reveal the most stable three-dimensional arrangement of the molecule and the energy barriers between different conformations.

Below is a hypothetical data table illustrating the results of a conformational analysis.

| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | 180 | 0.00 | 75.3 |

| 2 | 65 | 1.50 | 12.1 |

| 3 | -65 | 1.50 | 12.1 |

| 4 | 0 | 4.00 | 0.5 |

Reaction Pathway and Transition State Predictions

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, for example, via a Friedel-Crafts type reaction between 1,4-dimethoxybenzene (B90301) and styrene (B11656) or a derivative.

Such a study would involve:

Locating reactants, products, and intermediates: The geometries of all species involved in the proposed reaction mechanism are optimized.

Finding transition states (TS): A transition state search algorithm is used to find the saddle point on the potential energy surface that connects the reactants (or intermediates) to the products. The TS represents the highest energy point along the reaction coordinate.

Verifying the transition state: A frequency calculation is performed on the TS geometry. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Calculating activation energies: The energy difference between the transition state and the reactants gives the activation energy barrier for the reaction, which is a key determinant of the reaction rate. A study on the electrophilic aromatic substitution of 1,2-dimethoxybenzene (B1683551) demonstrated the utility of this approach in determining regioselectivity and the effect of solvents on the reaction pathway. chemicalbook.com

Prediction of Spectroscopic Properties from Computational Methods

Computational chemistry offers a powerful toolkit for the prediction of various spectroscopic data. These theoretical predictions are not only cost-effective but also provide a basis for the interpretation and verification of experimental findings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict ¹H and ¹³C NMR chemical shifts. The process typically involves:

Geometry Optimization: The first step is to determine the lowest energy conformation of the this compound molecule using a suitable level of theory and basis set.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. ias.ac.in

Chemical Shift Referencing: The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

A comparison with the experimental data of analogous compounds, such as 1,2-dimethoxybenzene and 1,4-dimethoxybenzene, is crucial for validating the computational models. hmdb.cachemicalbook.com Discrepancies between theoretical and experimental values can often be attributed to solvent effects, conformational averaging, and the limitations of the chosen computational level.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Related Compounds

| Proton Type | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 1,4-Dimethoxybenzene | Experimental Chemical Shift (ppm) for 1-methoxy-4-(phenylethynyl)benzene |

| Aromatic (dimethoxy-substituted ring) | 6.7 - 7.0 | 6.83 chemicalbook.com | 6.88 rsc.org |

| Aromatic (phenyl ring) | 7.1 - 7.4 | - | 7.31 - 7.53 rsc.org |

| Methine (CH) | ~4.2 | - | - |

| Methoxy (OCH₃) | ~3.8 | 3.76 chemicalbook.com | 3.83 rsc.org |

| Methyl (CH₃) | ~1.6 | - | - |

Note: Predicted values are estimates based on standard functional group regions and data from analogous compounds. Experimental data is sourced from referenced literature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Related Compounds

| Carbon Type | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 1,4-Dimethoxybenzene | Experimental Chemical Shift (ppm) for 1-methoxy-4-(phenylethynyl)benzene |

| Aromatic (C-O) | 150 - 155 | 153.8 | 159.6 |

| Aromatic (unsubstituted) | 110 - 130 | 114.5 | 114.0 - 133.0 |

| Aromatic (substituted) | 135 - 145 | - | - |

| Methine (CH) | ~45 | - | - |

| Methoxy (OCH₃) | ~55 | 55.7 | 55.3 |

| Methyl (CH₃) | ~22 | - | - |

Note: Predicted values are estimates based on standard functional group regions and data from analogous compounds. Experimental data is sourced from publicly available chemical databases and literature. rsc.orgorganicchemistrydata.org

Computational methods can also predict the electronic absorption properties of molecules. Time-dependent density functional theory (TD-DFT) is a common approach for simulating Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectra.